molecular formula C16H12ClF3N4S B12133043 3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B12133043
M. Wt: 384.8 g/mol
InChI Key: IXWXLPPOVROKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative characterized by:

  • A 2-chlorophenyl group at position 3 of the triazole ring.
  • A 3-(trifluoromethyl)benzylsulfanyl substituent at position 3.

Its structural features, including the electron-withdrawing trifluoromethyl group and lipophilic chlorophenyl moiety, suggest enhanced metabolic stability and membrane permeability compared to simpler triazole derivatives .

Properties

Molecular Formula

C16H12ClF3N4S

Molecular Weight

384.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H12ClF3N4S/c17-13-7-2-1-6-12(13)14-22-23-15(24(14)21)25-9-10-4-3-5-11(8-10)16(18,19)20/h1-8H,9,21H2

InChI Key

IXWXLPPOVROKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of nitrile imines with appropriate thiols under base-promoted conditions . The reaction is usually carried out in the presence of triethylamine, which acts as a base to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3 and 5) Key Properties/Activities Reference
Target Compound 3-(2-chlorophenyl), 5-[3-(trifluoromethyl)benzylsulfanyl] High lipophilicity (CF₃), potential antimicrobial activity (inferred from analogs)
3-(2-Fluorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 3-(2-fluorophenyl), 5-(3-methoxybenzylsulfanyl) Reduced steric hindrance (F vs. Cl); methoxy group enhances solubility
3-[(2-Methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 5-(3,4,5-trimethoxyphenyl), 3-(2-methylbenzylsulfanyl) Anticancer activity (trimethoxyphenyl moiety common in tubulin inhibitors)
3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine 3-(methylthio), 5-(thiophen-2-ylmethyl) Moderate antimicrobial activity (MIC: 1.5–3.125 µg/mL)
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 5-(trifluoromethyl), 3-(2,6-dichlorobenzylsulfanyl) Enhanced halogenated hydrophobicity; potential CNS activity

Key Observations

Electron-Withdrawing Groups: The trifluoromethyl group in the target compound increases hydrophobicity and metabolic stability compared to methoxy or methyl substituents .

Biological Activity Trends :

  • Compounds with thiophen-2-ylmethyl or trimethoxyphenyl groups (e.g., ) show moderate to strong antimicrobial activity, suggesting the target compound may share similar efficacy.
  • Halogenated derivatives (e.g., 2,6-dichloro in ) often exhibit enhanced pharmacokinetic profiles due to increased membrane penetration.

Synthetic Routes :

  • The target compound can likely be synthesized via S-alkylation of a triazole-thione precursor with 3-(trifluoromethyl)benzyl bromide, analogous to methods in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.